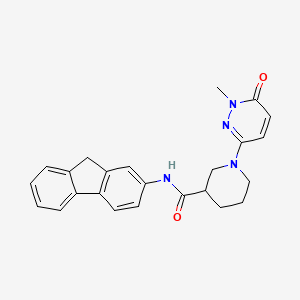

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Description

Historical Development of Heterocyclic Sulfonamide Derivatives

The discovery of sulfonamides in the 1930s marked a pivotal advancement in medicinal chemistry, with Prontosil becoming the first systemic antibacterial agent. While sulfonamides revolutionized antibiotic therapy, their structural framework—a heterocyclic core fused with a sulfonamide group—inspired broader exploration of nitrogen-containing heterocycles. Although the subject compound, N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, lacks a sulfonamide moiety, its design reflects lessons from sulfonamide research, particularly the strategic incorporation of heterocycles to optimize bioavailability and target binding. Modern derivatives often replace sulfonamides with carboxamides or other bioisosteres to enhance metabolic stability while retaining pharmacological efficacy.

Significance of Piperidine-Carboxamide Derivatives in Drug Discovery

Piperidine-carboxamides are privileged scaffolds in drug design due to their conformational flexibility and ability to engage diverse biological targets. For example, TAK-220, a piperidine-4-carboxamide, exhibits nanomolar potency as a CCR5 antagonist for HIV-1 treatment. The piperidine ring’s chair conformation enables precise spatial arrangement of substituents, while the carboxamide group facilitates hydrogen bonding with target proteins. Fluorinated piperidines, synthesized via hydrogenation of fluoropyridines, further demonstrate the versatility of this scaffold in modulating electronic and steric properties.

Table 1: Notable Piperidine-Carboxamide Derivatives

| Compound | Target/Activity | Key Feature | Source |

|---|---|---|---|

| TAK-220 | CCR5 antagonist (HIV-1) | 4-Carboxamide substitution | |

| Fluoropiperidine | COX/LOX inhibition | cis-Selective fluorination |

Evolution of Pyridazinyl-Based Pharmaceutical Agents

Pyridazine, a six-membered ring with two adjacent nitrogen atoms, has emerged as a critical pharmacophore. Early pyridazinyl drugs like hydralazine (antihypertensive) leveraged the ring’s electron-deficient nature for vasodilation. Contemporary derivatives exploit pyridazine’s ability to inhibit kinases and cyclooxygenases, as seen in VEGFR2 inhibitors. The subject compound’s 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group may enhance binding to enzymatic pockets through dipole interactions and π-stacking.

Table 2: Pyridazinyl Drugs and Applications

| Drug | Therapeutic Use | Mechanism | Source |

|---|---|---|---|

| Hydralazine | Hypertension | Vasodilation | |

| Cefozopran | Antibacterial | β-Lactam synergy |

Positioning of Fluorenyl-Substituted Heterocycles in Current Research

Fluorenyl groups, with their rigid bicyclic structure, are increasingly utilized to improve pharmacokinetic properties. The 9H-fluoren-2-yl moiety in the subject compound likely enhances lipophilicity and membrane permeability while providing steric bulk to resist enzymatic degradation. Fluorenyl-tethered heterocycles, such as those in palladium catalysts, demonstrate improved stability and reactivity, underscoring their value in drug design.

Relevance in Factor Xa Inhibition Research

Although direct studies on the compound’s Factor Xa (FXa) inhibition are absent, structural analogs suggest potential. FXa inhibitors like rivaroxaban feature aromatic carboxamides that engage the enzyme’s S1 and S4 pockets. The subject compound’s fluorenyl and pyridazinyl groups could mimic these interactions, while the piperidine linker may optimize binding geometry. Further studies are warranted to explore this hypothesis.

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-27-23(29)11-10-22(26-27)28-12-4-6-17(15-28)24(30)25-19-8-9-21-18(14-19)13-16-5-2-3-7-20(16)21/h2-3,5,7-11,14,17H,4,6,12-13,15H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZXPEIRXVEGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorenyl Intermediate: Starting with fluorene, the compound undergoes bromination to form 2-bromofluorene.

Piperidine Ring Formation: The 2-bromofluorene reacts with piperidine under basic conditions to form the fluorenyl-piperidine intermediate.

Pyridazinone Synthesis: The fluorenyl-piperidine intermediate is then reacted with a pyridazinone derivative under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.

Scientific Research Applications

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is compared below with structurally related molecules from the evidence (Table 1):

Table 1: Structural and Functional Comparison

Key Observations

Aromatic Substituent Impact

- The fluorenyl group in the target compound and ’s Fmoc derivative increases hydrophobicity compared to ’s benzoimidazole or BG14055’s phenylsulfonamide. This could enhance blood-brain barrier penetration or protein binding but reduce aqueous solubility .

Core Heterocycles

- The shared 1-methyl-6-oxo-dihydropyridazine in the target compound and suggests a role in electron-deficient interactions (e.g., with kinases or bacterial topoisomerases).

- BG14055 replaces the piperidine-carboxamide with a sulfonamide, a hallmark of antibacterial agents (e.g., sulfa drugs), implying divergent therapeutic targets .

Research Limitations and Speculative Insights

- Lack of Direct Data: No explicit bioactivity or pharmacokinetic data for the target compound are provided. Comparisons are structural and inferred from analogs.

- The target compound’s fluorenyl group may position it for CNS or anticancer applications .

Biological Activity

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a fluorene moiety and a piperidine structure, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure allows for various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The fluorene moiety can intercalate with DNA, while the piperidine and pyridazine components may facilitate interactions with various enzymes and receptors. This dual mechanism could lead to significant effects on cellular processes, including apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that triazole derivatives can inhibit the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cells, suggesting potential anticancer properties for this compound as well .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit key metabolic enzymes, including acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases . Additionally, some synthesized analogs have shown significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds where modifications in the piperidine structure led to enhanced anticancer activity. For instance, compounds with additional functional groups were tested against MCF-7 cells, revealing a correlation between structural complexity and biological efficacy .

Data Table: Biological Activity Comparison

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | DNA intercalation |

| Compound B | HCT116 | 4.5 | Enzyme inhibition |

| N-(9H-fluoren...) | MCF-7 | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.